molecular formula C10H14N2O B13921898 2-Isopropyl-4-methylnicotinamide

2-Isopropyl-4-methylnicotinamide

Cat. No.: B13921898
M. Wt: 178.23 g/mol
InChI Key: UFVXMFGZOZVYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-4-methylnicotinamide is an organic compound with the molecular formula C10H14N2O It is a derivative of nicotinamide, which is an amide form of nicotinic acid

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-methyl-2-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C10H14N2O/c1-6(2)9-8(10(11)13)7(3)4-5-12-9/h4-6H,1-3H3,(H2,11,13)

InChI Key

UFVXMFGZOZVYFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)C(=O)N

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation (Based on Patent CN113603636A)

The most comprehensive method reported involves the following steps:

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Halogenation of 3-cyano-4-methyl-2-pyridone to 2-chloro-3-cyano-4-methylpyridine 3-cyano-4-methyl-2-pyridone, phosphorus oxychloride, dimethylformamide, 100°C, 8 h 75 Stirring, followed by ice water quench
2 Grignard reaction to introduce isopropyl group at 2-position 2-chloro-3-cyano-4-methylpyridine, isopropyl magnesium chloride, THF, -5°C to 0°C, 2 h Not specified Quenched with dilute HCl, pH adjusted to 5
3 Hydrolysis/amidation of cyano group to nicotinamide 2-isopropyl-3-cyano-4-methylpyridine, ethanol, sodium hydroxide aqueous solution, 80-90°C, 10-14 h 62-72 Cooling and filtration to isolate solid product
4 Purification Filtration, drying, and solvent removal - Product: 2-isopropyl-4-methylnicotinamide

This method yields 2-isopropyl-4-methylnicotinamide with yields ranging from 62% to 72%, depending on reaction scale and conditions.

Alternative Synthesis Approaches

Another approach involves:

  • Direct amidation of 2-isopropyl-3-cyano-4-methylpyridine in ethanol with sodium hydroxide.
  • Controlled temperature hydrolysis to convert the nitrile group to the amide.

This method emphasizes mild conditions and simple operation, suitable for scale-up.

Experimental Data and Analysis

Reaction Conditions and Yields Summary

Reaction Step Temperature (°C) Time (h) Yield (%) Solvent Notes
Halogenation 100 8 75-83 DMF or toluene Use of phosphorus oxychloride or oxybromide
Grignard Reaction -5 to 0 2 Not specified THF Isopropyl magnesium chloride as reagent
Hydrolysis/Amidation 80-90 10-14 62-72 Ethanol + NaOH pH adjustment and cooling to precipitate product

Spectroscopic Characterization

The obtained 2-isopropyl-4-methylnicotinamide is characterized by:

  • ^1H NMR showing methyl groups of isopropyl at ~1.31 ppm (doublet), methyl on pyridine at ~2.18 ppm (singlet).
  • Amide proton signals and aromatic protons consistent with structure.
  • High purity confirmed by chromatographic methods in patents.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield (%) Advantages Disadvantages
Phosphorus oxychloride halogenation + Grignard + Hydrolysis 3-cyano-4-methyl-2-pyridone POCl3, i-PrMgCl, NaOH Halogenation, nucleophilic substitution, amidation 62-72 High yield, well-defined steps Requires low temp and careful quenching
Direct amidation of nitrile intermediate 2-isopropyl-3-cyano-4-methylpyridine NaOH, ethanol Hydrolysis/amidation ~70 Simple operation, mild conditions Requires prior synthesis of nitrile intermediate

Summary and Research Findings

  • The preparation of 2-isopropyl-4-methylnicotinamide is efficiently achieved via halogenation of 3-cyano-4-methyl-2-pyridone followed by Grignard reaction and hydrolysis.
  • Reaction parameters such as temperature, reaction time, and pH critically affect yield and purity.
  • The process is scalable and suitable for industrial synthesis, supported by patent literature demonstrating yields up to 72%.
  • Alternative methods focusing on direct hydrolysis of nitrile intermediates provide simpler operations but depend on the availability of nitrile precursors.
  • Spectroscopic data confirm the structural integrity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-4-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite in an aqueous medium at temperatures ranging from 0°C to 70°C.

    Reduction: Lithium aluminum hydride in an inert atmosphere.

    Substitution: Bromine in an ice-water bath.

Major Products Formed:

Scientific Research Applications

2-Isopropyl-4-methylnicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methylnicotinamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect nicotinic acetylcholine receptors and other related pathways .

Comparison with Similar Compounds

Uniqueness: 2-Isopropyl-4-methylnicotinamide stands out due to its specific isopropyl and methyl substitutions, which confer unique chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.